DL-Isoleucine
Overview
Description
DL-Isoleucine is a branched-chain alpha-amino acid that consists of 3-methylpentanoic acid bearing an amino substituent at position 212. It is a natural product found in Daphnia magna and Mus musculus1. It appears as a white crystalline powder with a caramel, maple syrup odor, and slightly bitter taste3.
Synthesis Analysis
DL-Isoleucine can be synthesized from L-isoleucine by acetylation and epimerization by acetic anhydride, followed by separation of the diastereoisomeric ammonium salts using the solubility difference4. Another study reported the preparation of DL-Isoleucine from a mixture of DL-Isoleucine and DL-alloisoleucine by reacting the mixture with 1,5-naphthalenedisulfonic acid in water4.
Molecular Structure Analysis
The molecular formula of DL-Isoleucine is C6H13NO212. Its molecular weight is 131.17 g/mol1. The IUPAC name is 2-amino-3-methylpentanoic acid1. The InChI is 1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)1.
Chemical Reactions Analysis
The catabolism of DL-Isoleucine initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation5. The catabolism uses the same enzymes in the first two steps. The first step is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor5.
Physical And Chemical Properties Analysis
DL-Isoleucine has a density of 1.0±0.1 g/cm32. Its boiling point is 225.8±23.0 °C at 760 mmHg2. The molar refractivity is 34.9±0.3 cm32. It has 3 H bond acceptors and 3 H bond donors2.Scientific Research Applications
DL-Isoleucine can be produced from racemic amino acids using specific microbial processes. Proteus vulgaris, for instance, can selectively degrade the L-isomer in DL-amino acids mixtures, allowing the isolation of the D-isomer of isoleucine and other amino acids (Takahashi, Furui, & Shibatani, 1997).
Chemical synthesis methods have been developed for DL-Isoleucine. These methods involve complex reactions, such as asymmetric transformation, to obtain high yields of DL-Isoleucine from mixtures containing DL-alloisoleucine (Hongo, Yoshioka, Tohyama, Yamada, & Chibata, 1984).
In biotechnology, DL-Isoleucine plays a role in fermentation and downstream processing for the production of L-isoleucine. Techniques like genetic algorithm optimization and closed-loop control of glucose have been used to increase the yield and purity of L-isoleucine in fermentation processes (Weuster‐Botz, Karutz, Joksch, Schärtges, & Wandrey, 1996).
DL-Isoleucine has applications in biosynthesis studies. For instance, research has shown that L-Ile and L-allo-Ile are selectively used for the biosynthesis of anteiso-fatty acids in rat skin from DL-Isoleucine (Nakasone, Takara, Wada, Tanaka, Yogi, & Nakatani, 1996).
DL-Isoleucine has been used in the study of branched-chain amino acid biosynthesis regulation, such as in research involving Salmonella typhimurium (Calvo, Freundlich, & Umbarger, 1969).
It has also been utilized in the development of microbial sensors for bioprocess control. This includes the industrial application of immobilized microbial cells for the production of amino acids like L-isoleucine (Tosa, Senuma, Nakagawa, & Morimoto, 1992).
In nutritional research, DL-Isoleucine is studied for its influence on the metabolism and growth of organisms. For example, its effect on chick growth and the utilization of its keto analogs have been explored (Izquierdo & Baker, 1987).
Safety And Hazards
DL-Isoleucine should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion6. It should be stored in a dry, cool, and well-ventilated place7. In case of contact, rinse immediately with plenty of water6.
Future Directions
The study of DL-Isoleucine properties is of fundamental interest4. The physical and chemical properties of DL-Isoleucine crystals have been little studied, while the pressure effect on the properties of these crystals, as well as their mechanical properties, have not been studied at all4. Therefore, more research is needed in these areas.
properties
IUPAC Name |
2-amino-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901480 | |
Record name | 2-Amino-3-methyl-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Glistening solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless | |
Record name | DL-Isoleucine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20673 | |
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Record name | (±)-erythro-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | dl-Isoleucine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
225.00 to 226.00 °C. @ 760.00 mm Hg | |
Record name | (±)-erythro-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
21.4 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Insoluble (in ethanol) | |
Record name | (±)-erythro-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | dl-Isoleucine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
DL-Isoleucine | |
CAS RN |
73-32-5, 443-79-8, 1509-34-8, 2095501-92-9, 3107-04-8 | |
Record name | l-isoleucine | |
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Record name | DL-ISOLEUCINE | |
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Record name | L-allo-Isoleucine | |
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Record name | Isoleucine | |
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Record name | 2-Amino-3-methyl-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901480 | |
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Record name | DL-allo-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |
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Record name | Allo-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513 | |
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Record name | (±)-erythro-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275 °C | |
Record name | (±)-erythro-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Citations
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